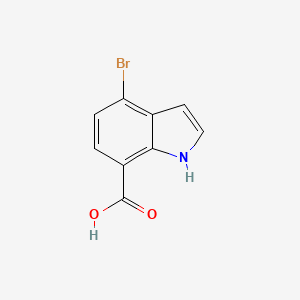

4-Bromo-1H-indole-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTILRQKJWYBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731410 | |

| Record name | 4-Bromo-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211594-25-0 | |

| Record name | 4-Bromo-1H-indole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211594-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide to the Physical Properties of 4-Bromo-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Data

4-Bromo-1H-indole-7-carboxylic acid is a solid, light brown to brown crystalline compound.[1] It is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.[2][3] The physical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry and drug discovery.

Below is a summary of the available quantitative data for this compound:

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | [4] |

| Molecular Weight | 240.06 g/mol | [4] |

| Appearance | Light brown to brown solid | [1] |

| pKa (Predicted) | 4.54 ± 0.10 | |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

| IUPAC Name | This compound | [4][5] |

| SMILES | O=C(O)C1=CC=C(Br)C2=C1NC=C2 | [4] |

| InChI Key | CDTILRQKJWYBOM-UHFFFAOYSA-N | [5] |

Note: Experimental values for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. A melting point of 196-198°C has been reported for the similar compound 4-bromo-7-methylindole-2-carboxylic acid.[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available for this specific compound in the searched literature. However, standard methodologies for determining the physical properties of solid organic carboxylic acids are well-established.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high-purity compound.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

Assessing the solubility of this compound in various solvents is crucial for its use in synthesis and for purification processes like recrystallization.

General Protocol:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are selected.

-

Sample Preparation: A pre-weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The mixtures are agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by techniques such as HPLC if required. As a carboxylic acid, its solubility is expected to increase in basic aqueous solutions due to salt formation.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. The predicted pKa of 4.54 suggests that this compound is a moderately weak acid.

General Protocol (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the acid has been neutralized, corresponds to the pKa of the compound.

Application in Synthesis: A Workflow for the Preparation of Indoleamine 2,3-dioxygenase (IDO1) Inhibitors

This compound serves as a crucial building block in the synthesis of potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO1).[2][3] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in the immune escape of cancer cells.[2][3] The following diagram illustrates a generalized synthetic workflow where this compound is a key starting material.

Caption: Synthetic pathway for IDO1 inhibitors.

References

- 1. 1211594-25-0|this compound|BLD Pharm [bldpharm.com]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97% | CAS: 1211594-25-0 | AChemBlock [achemblock.com]

- 5. This compound | 1211594-25-0 [sigmaaldrich.com]

- 6. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

A Technical Guide to 4-Bromo-1H-indole-7-carboxylic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1H-indole-7-carboxylic acid, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, potential synthetic routes based on established indole synthesis methodologies, and explores its putative biological activities through data from structurally related compounds.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring an indole core structure substituted with a bromine atom at the 4-position and a carboxylic acid group at the 7-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1211594-25-0 | [1][2] |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.06 g/mol | [1] |

| SMILES | O=C(O)C1=CC=C(Br)C2=C1NC=C2 | [1] |

Potential Synthetic Methodologies

Another potential route is the Fischer indole synthesis, a widely used method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone. For instance, the synthesis of the structurally related 4-bromo-7-methylindole-2-carboxylic acid has been reported via a multi-step process involving the condensation of 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate, followed by cyclization and hydrolysis.

Hypothetical Experimental Workflow for Synthesis:

The following diagram illustrates a generalized workflow for the synthesis of a substituted indole-carboxylic acid, adaptable for this compound.

Potential Biological Activity and Therapeutic Targets

Brominated indoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. While specific biological data for this compound is not extensively documented, the indole scaffold is a common feature in molecules targeting various enzymes and signaling pathways.

Structurally similar compounds, such as 5-bromo-1H-indole-2-carboxylic acid derivatives, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein tyrosine kinase involved in cancer progression. This suggests that this compound could also exhibit inhibitory activity against protein kinases.

Other related indole compounds have been studied for their potential as:

-

GSK-3 inhibitors [3]

-

Cyclooxygenase (COX) inhibitors

-

Inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase IV.

Example: EGFR Signaling Pathway Inhibition

The diagram below illustrates the EGFR signaling pathway and a hypothetical point of inhibition by an indole-based compound. Overactivation of this pathway is a common driver of tumorigenesis.

Quantitative Data on Related Compounds

To provide a benchmark for the potential activity of this compound, the following table summarizes the in vitro anti-proliferative activity (IC₅₀ values) of several 5-bromo-1H-indole-2-carboxylic acid derivatives against various cancer cell lines. This data is benchmarked against Erlotinib, a known EGFR inhibitor. Lower IC₅₀ values indicate higher potency.

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |

| Derivative 3a | 15.6 ± 1.2 | 22.3 ± 1.8 | 28.7 ± 2.3 |

| Derivative 3b | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 |

| Derivative 3f | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 |

| Derivative 7 | 25.4 ± 2.0 | 31.5 ± 2.6 | 38.2 ± 3.3 |

| Erlotinib (Standard) | 10.2 ± 0.8 | 14.5 ± 1.1 | 18.7 ± 1.6 |

Data adapted from a study on 5-bromo-1H-indole-2-carboxylic acid derivatives and is for comparative purposes only.[4]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited, the known activities of related brominated indoles suggest its potential as an inhibitor of various enzymes, particularly protein kinases involved in cell signaling. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The synthetic strategies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to initiate such investigations.

References

Spectroscopic Profile of 4-Bromo-1H-indole-7-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide offers a detailed overview of the spectroscopic characteristics of 4-Bromo-1H-indole-7-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule in public-domain databases, this document presents predicted data alongside illustrative experimental data from a closely related structural isomer, 5-Bromo-1H-indole-2-carboxylic acid, to provide valuable comparative insights.

Compound Identification

| Compound Name | This compound |

| Molecular Formula | C₉H₆BrNO₂ |

| CAS Number | 1211594-25-0 |

| Molecular Weight | 240.06 g/mol |

Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 239.96547 |

| [M+Na]⁺ | 261.94741 |

| [M-H]⁻ | 237.95091 |

| [M+NH₄]⁺ | 256.99201 |

| [M+K]⁺ | 277.92135 |

Illustrative Spectroscopic Data: 5-Bromo-1H-indole-2-carboxylic acid

To provide a practical spectroscopic context, data from the structural isomer, 5-Bromo-1H-indole-2-carboxylic acid, is presented below.[1] These values offer a reasonable approximation of the types of signals and chemical shifts that could be expected for the target compound, with expected variations due to the different substitution pattern on the indole ring.

¹H and ¹³C NMR Data

Table 2: ¹H and ¹³C NMR Data for Ethyl 5-bromo-1H-indole-2-carboxylate (a precursor to the illustrative acid) [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 12.077 | s | NH-indole |

| 7.882 | d | Ar-H | |

| 7.382 | m | Ar-H | |

| 7.127 | s | Ar-H | |

| 4.48 | q | CH₂ | |

| 1.342 | t | CH₃ | |

| ¹³C | 161.46 | - | C=O |

| 136.37 | - | Ar-C | |

| 129.07 | - | Ar-C | |

| 128.91 | - | Ar-C | |

| 127.66 | - | Ar-C | |

| 124.67 | - | Ar-C | |

| 115.09 | - | Ar-C | |

| 113.06 | - | C-Br | |

| 107.52 | - | Ar-C | |

| 61.14 | - | CH₂ | |

| 14.71 | - | CH₃ |

Note: Data is for the ethyl ester derivative and was acquired in DMSO-d₆. The carboxylic acid proton would be expected to appear as a broad singlet typically above 10 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for Ethyl 5-bromo-1H-indole-2-carboxylate [1]

| Wavenumber (cm⁻¹) | Functional Group |

| 3309 | N-H stretch (indole) |

| 3080 | Aromatic C-H stretch |

| 2970 | Aliphatic C-H stretch |

| 1693 | C=O stretch (ester) |

| 1516, 1462 | Aromatic C=C stretch |

| 1246, 1192 | C-O stretch (ester) |

| 659 | C-Br stretch |

Note: For the carboxylic acid, a broad O-H stretch from approximately 2500-3300 cm⁻¹ would be expected, and the C=O stretch would likely shift to around 1710 cm⁻¹.[2][3]

Experimental Protocols

While a specific protocol for this compound is not published, the following general methodologies for related bromoindole compounds can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from established methods for similar bromoindole compounds.[4]

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Typically 0-16 ppm.

-

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-5 seconds between pulses.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid directly onto the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation using techniques like gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which can be analyzed in both positive and negative ion modes.

-

Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Logical workflow for spectroscopic analysis.

References

Spectroscopic and Spectrometric Characterization of 4-Bromo-1H-indole-7-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Bromo-1H-indole-7-carboxylic acid. Due to the limited availability of public experimental data for this specific compound, this guide leverages spectral information from closely related analogs and established principles of spectroscopic analysis to predict and interpret its spectral characteristics.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of similar molecular structures and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | 11.0 - 12.0 | broad singlet (br s) | - |

| H2 | 7.3 - 7.5 | triplet (t) | ~2.5 - 3.0 |

| H3 | 6.5 - 6.7 | triplet (t) | ~2.5 - 3.0 |

| H5 | 7.8 - 8.0 | doublet (d) | ~8.0 - 8.5 |

| H6 | 7.2 - 7.4 | doublet (d) | ~8.0 - 8.5 |

| COOH | 12.0 - 13.0 | broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 125 - 127 |

| C3 | 102 - 104 |

| C3a | 128 - 130 |

| C4 | 115 - 117 |

| C5 | 123 - 125 |

| C6 | 121 - 123 |

| C7 | 129 - 131 |

| C7a | 135 - 137 |

| C=O | 168 - 172 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 239/241 | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

| [M-H₂O]⁺ | 221/223 | Loss of water from the carboxylic acid group. |

| [M-COOH]⁺ | 194/196 | Loss of the carboxylic acid group. |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the acidic proton of the carboxylic acid and the N-H proton are exchangeable and may not be observed in protic solvents like D₂O.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Typically 0-15 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

2.1.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard.

Mass Spectrometry (MS)

2.2.1. Sample Preparation

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the chosen ionization technique.

2.2.2. Data Acquisition

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better signal intensity for the molecular ion and fragment ions.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Collision-Induced Dissociation (CID): To obtain fragmentation data (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen) at varying collision energies.

2.2.3. Data Analysis

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻).

-

Analyze the isotopic pattern of bromine-containing ions.

-

Propose fragmentation pathways based on the observed fragment ions. Common losses for carboxylic acids include H₂O and COOH.[1][2][3]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for NMR and Mass Spectrometry analysis.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for a proposed synthetic pathway to obtain 4-Bromo-1H-indole-7-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available starting materials. This guide details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The proposed synthesis of this compound is a seven-step process starting from 2-methyl-3-nitroaniline. The key transformations involve the introduction of a bromine atom via a Sandmeyer reaction, oxidation of a methyl group to a carboxylic acid, reduction of the nitro group, conversion to a phenylhydrazine, subsequent Fischer indole synthesis to construct the indole core, and concluding with ester hydrolysis and decarboxylation.

Experimental Protocols and Data

Step 1: Synthesis of 1-Bromo-2-methyl-3-nitrobenzene

This step involves the diazotization of 2-methyl-3-nitroaniline followed by a Sandmeyer reaction to introduce a bromine atom.

Experimental Protocol:

-

To a stirred solution of 2-methyl-3-nitroaniline (1 equivalent) in aqueous HBr (48%), cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour until nitrogen evolution ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| 2-Methyl-3-nitroaniline | 1.0 | 75-85 |

| Sodium Nitrite | 1.1 | |

| Copper(I) Bromide | 1.2 | |

| Hydrobromic Acid (48%) | Solvent |

Step 2: Synthesis of 2-Bromo-6-nitrobenzoic acid

The methyl group of 1-bromo-2-methyl-3-nitrobenzene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Experimental Protocol:

-

Suspend 1-bromo-2-methyl-3-nitrobenzene (1 equivalent) in a mixture of pyridine and water.

-

Heat the mixture to reflux and add potassium permanganate (3 equivalents) portion-wise over several hours.

-

Continue heating at reflux until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Acidify the combined filtrate with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| 1-Bromo-2-methyl-3-nitrobenzene | 1.0 | 60-70 |

| Potassium Permanganate | 3.0 | |

| Pyridine/Water | Solvent |

Step 3: Synthesis of 2-Amino-6-bromobenzoic acid

The nitro group of 2-bromo-6-nitrobenzoic acid is reduced to an amine.

Experimental Protocol:

-

Dissolve 2-bromo-6-nitrobenzoic acid (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (4 equivalents) and heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

-

Filter the solid, wash with water, and dry.

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| 2-Bromo-6-nitrobenzoic acid | 1.0 | 85-95 |

| Tin(II) Chloride Dihydrate | 4.0 | |

| Ethanol | Solvent |

Step 4: Synthesis of (3-Bromo-2-carboxyphenyl)hydrazine

The amino group of 2-amino-6-bromobenzoic acid is converted to a hydrazine via diazotization followed by reduction.

Experimental Protocol:

-

Suspend 2-amino-6-bromobenzoic acid (1 equivalent) in a mixture of concentrated HCl and water and cool to 0 °C.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

-

Stir for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated HCl and cool to 0 °C.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

Allow the mixture to stand at 0 °C for several hours, then collect the precipitated hydrazine hydrochloride by filtration.

-

Wash with a small amount of cold water and dry.

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| 2-Amino-6-bromobenzoic acid | 1.0 | 70-80 |

| Sodium Nitrite | 1.1 | |

| Tin(II) Chloride Dihydrate | 3.0 | |

| Hydrochloric Acid | Solvent/Reagent |

Step 5: Synthesis of Ethyl 4-bromo-1H-indole-2,7-dicarboxylate

The synthesized phenylhydrazine undergoes a Fischer indole synthesis with ethyl pyruvate to form the indole ring system.

Experimental Protocol:

-

Suspend (3-bromo-2-carboxyphenyl)hydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| (3-Bromo-2-carboxyphenyl)hydrazine | 1.0 | 50-60 |

| Ethyl Pyruvate | 1.1 | |

| Acid Catalyst | Catalytic | |

| Ethanol | Solvent |

Step 6: Synthesis of 4-Bromo-1H-indole-2,7-dicarboxylic acid

The ethyl ester is hydrolyzed to a carboxylic acid under basic conditions.[1][2][3]

Experimental Protocol:

-

Dissolve ethyl 4-bromo-1H-indole-2,7-dicarboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (3-4 equivalents).

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with cold, dilute HCl to a pH of 2-3 to precipitate the dicarboxylic acid.

-

Filter the solid, wash with cold water, and dry.

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| Ethyl 4-bromo-1H-indole-2,7-dicarboxylate | 1.0 | 90-98 |

| Sodium Hydroxide | 3-4 | |

| Ethanol/Water | Solvent |

Step 7: Synthesis of this compound

The dicarboxylic acid is selectively decarboxylated at the 2-position by heating.

Experimental Protocol:

-

Place the 4-bromo-1H-indole-2,7-dicarboxylic acid in a round-bottom flask.

-

Heat the solid under vacuum or in a high-boiling solvent (e.g., quinoline) with a copper catalyst at a temperature sufficient to induce decarboxylation (typically >200 °C).

-

Monitor the reaction by observing the cessation of CO2 evolution.

-

Cool the reaction mixture and dissolve it in a suitable solvent.

-

Purify the final product by recrystallization or column chromatography.

| Reactant/Reagent | Molar Ratio | Typical Yield (%) |

| 4-Bromo-1H-indole-2,7-dicarboxylic acid | 1.0 | 70-80 |

| Copper catalyst (optional) | Catalytic |

Experimental Workflows

Workflow for Fischer Indole Synthesis

Workflow for Hydrolysis and Decarboxylation

References

Discovery and history of substituted indoles in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, stands as a testament to nature's ingenuity and a cornerstone in the edifice of medicinal chemistry. Its versatile structure, capable of a multitude of substitutions, has given rise to a vast and diverse arsenal of therapeutic agents targeting a wide array of human diseases. From the ancient use of indole-containing plant extracts to the rational design of highly specific kinase inhibitors, the history of substituted indoles is inextricably linked with the advancement of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of substituted indoles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

A Rich History: From Natural Products to Synthetic Marvels

The journey of indole in medicine begins not in the laboratory, but in the natural world. For millennia, traditional medicine has utilized plants rich in indole alkaloids. For instance, extracts from Rauwolfia serpentina, containing the indole alkaloid reserpine, were used in India for centuries to treat snakebites and insanity.[1] Similarly, the psychoactive properties of psilocybin mushrooms, containing indole-based tryptamines, have been recognized in spiritual ceremonies for thousands of years.[1]

The formal scientific exploration of indoles began in the 19th century. In 1866, Adolf von Baeyer first synthesized indole from the reduction of oxindole, a derivative of the dye indigo.[2][3] However, it was the discovery of the complex indole alkaloids vinblastine and vincristine from the Madagascar periwinkle (Catharanthus roseus) in the mid-20th century that truly cemented the importance of this scaffold in cancer chemotherapy.[3][4] These compounds, which interfere with microtubule formation, marked a turning point in the treatment of various cancers, including pediatric acute lymphoblastic leukemia.[5][6]

The success of these natural products spurred intense interest in the synthesis of novel substituted indoles. A pivotal moment in this endeavor was the development of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin in the 1960s.[7][8] This synthetic indole derivative, a potent inhibitor of cyclooxygenase (COX) enzymes, demonstrated the power of rational drug design in harnessing the therapeutic potential of the indole core.[7][9] Since then, the field has exploded, with the development of numerous synthetic methods leading to a plethora of indole-based drugs with diverse pharmacological activities.[5][10]

The Versatility of the Indole Scaffold: A Multitude of Therapeutic Applications

The remarkable therapeutic diversity of substituted indoles stems from the ability of the indole nucleus to be functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[11] This has led to the development of drugs targeting a wide range of diseases.

Anticancer Activity

Substituted indoles have shown significant promise in oncology, acting through various mechanisms.[2] Many function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.

Kinase Inhibition: Receptor tyrosine kinases (RTKs) like EGFR and VEGFR are often dysregulated in cancer. Substituted indoles have been developed as potent inhibitors of these kinases.

| Compound Class | Specific Target | Cancer Cell Line | Activity (IC50/GI50) |

| Pyrazolyl-s-triazine with indole motif | EGFR | A549 (Lung) | 34.1 nM |

| Indole-curcumin derivative | - | Hep-2 (Laryngeal) | 12 µM |

| Indole-curcumin derivative | - | A549 (Lung) | 15 µM |

| Indole-curcumin derivative | - | HeLa (Cervical) | 4 µM |

| Azine derivatives with indole moieties | - | HCT-116 (Colon) | 4.27 - 8.15 µM |

| Azine derivatives with indole moieties | - | HepG2 (Liver) | 4.09 - 9.05 µM |

| Azine derivatives with indole moieties | - | MCF-7 (Breast) | 6.19 - 8.39 µM |

| Indole derivative | Bcl-2 | - | 7.63 µM |

| Indole derivative | Mcl-1 | - | 1.53 µM |

Tubulin Polymerization Inhibition: Several indole derivatives disrupt microtubule dynamics, a critical process for cell division, by binding to tubulin.

| Compound Class | Specific Target | Cancer Cell Line | Activity (IC50) |

| Indole/1,2,4-triazole hybrid (Compound 7i) | Tubulin | - | 3.03 µM |

| Indole-chalcone derivative (Compound 55) | Tubulin | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | 0.0003 - 0.009 µM |

Anti-inflammatory Activity

The anti-inflammatory properties of indoles are well-established, with Indomethacin being a prime example. Newer derivatives continue to be developed with improved efficacy and safety profiles, often targeting enzymes like COX and 5-lipoxygenase (5-LOX).

| Compound Class | Specific Target | Activity (IC50) |

| Oxindole derivative (Compound 4h) | COX-2 | 0.0533 µM |

| Oxindole derivative (Compound 4h) | 5-LOX | 0.4195 µM |

| Indole derivative (STING inhibitor 4dc) | STING | 0.14 µM (RAW-Lucia™ ISG cells) |

| Indole derivative (STING inhibitor 4dc) | STING | 0.39 µM (THP1-Dual™ cells) |

| Ursolic acid-indole derivative (UA-1) | NO inhibition | 2.2 µM |

Antimicrobial and Antiviral Activity

The indole scaffold has also proven to be a valuable template for the development of agents to combat infectious diseases.

Antimicrobial Activity:

| Compound Class | Microorganism | Activity (MIC) |

| Indole-triazole derivative (Compound 3d) | Various bacteria and fungi | 3.125 - 50 µg/mL |

| Multi-halogenated indoles | Staphylococcus aureus | 20 - 30 µg/mL |

| Indole-1,2,4 triazole conjugates | Candida tropicalis | 2 µg/mL |

| 5-Bromo-substituted indole-polyamine conjugate (13b) | S. aureus, A. baumannii, C. neoformans | ≤ 0.28 µM |

Antiviral Activity:

| Compound Class | Virus | Activity (EC50 / IC50) |

| Indole alkaloid derivatives (cis-10, trans-10) | Dengue Virus (DENV) | 0.4 - 2.7 µM |

| Indole alkaloid derivatives (cis-10, trans-10) | Zika Virus (ZIKV) | 0.2 - 12 µM |

| Indole derivative | HIV-1 | 1.4 µM (IC50) |

| 5,6-dihydroxyindole carboxamide derivative | HIV-1 integrase | 1.4 µM (IC50) |

| Tetrahydroindole derivative | Hepatitis C Virus (HCV) gt 1b | 12.4 µM (EC50) |

| Tetrahydroindole derivative | Hepatitis C Virus (HCV) gt 2a | 8.7 µM (EC50) |

| Indole-based ferulic acid derivative | SARS-CoV-2 | 68.28 - 70.85 µM (IC50) |

Key Signaling Pathways Targeted by Substituted Indoles

The therapeutic effects of substituted indoles are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Many indole-based kinase inhibitors target the VEGFR signaling cascade.

References

- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. The discovery of the vinca alkaloids--chemotherapeutic agents against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pediatric acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Pharmacology of Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indometacin - Wikipedia [en.wikipedia.org]

- 9. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]

- 10. benchchem.com [benchchem.com]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

Solubility Profile of 4-Bromo-1H-indole-7-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1H-indole-7-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a robust framework for its experimental determination and predictive analysis based on its chemical structure.

Predicted Solubility Profile

This compound is a molecule possessing several functional groups that influence its solubility: a polar indole ring, a hydrogen-bonding carboxylic acid group, and a hydrophobic bromo substituent. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in common organic solvents can be made.[1]

The presence of the polar indole nucleus and the carboxylic acid group suggests that the compound will exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, the nonpolar bromine atom and the aromatic carbocyclic ring may impart some solubility in less polar organic solvents.

Expected Solubility Trends:

-

High Solubility: Expected in polar apathetic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups.

-

Moderate to High Solubility: Likely in polar protic solvents like alcohols (e.g., methanol, ethanol) that can engage in hydrogen bonding with the carboxylic acid and the N-H of the indole ring.[2]

-

Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, as the overall polarity of the molecule is significant.

-

Variable Solubility: Solubility in solvents of intermediate polarity, such as ethyl acetate and dichloromethane, will depend on the balance between the polar and nonpolar characteristics of the molecule.

It is also important to note that for carboxylic acids, the presence of even small amounts of water in organic solvents can significantly increase solubility.[3][4]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Shake-Flask | ||

| e.g., Acetonitrile | 25 | Shake-Flask | ||

| e.g., Dichloromethane | 25 | Shake-Flask | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| e.g., N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask | ||

| e.g., Toluene | 25 | Shake-Flask | ||

| e.g., Hexane | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Screw-capped vials

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of solid this compound to a screw-capped vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker within a constant temperature incubator (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.[6]

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

-

Filter the sample through a suitable syringe filter (e.g., 0.22 µm) into a clean vial.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.

-

Calculate the solubility in mg/mL or mol/L.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to assess the dissolution rate and can be performed in a high-throughput manner.

Materials:

-

Stock solution of this compound in a highly solubilizing solvent (e.g., DMSO)

-

Selected organic solvents

-

96-well microtiter plates

-

Plate reader capable of nephelometry or turbidimetry

-

Automated liquid handler (optional)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

In a 96-well plate, add the selected organic solvents to the wells.

-

Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells to initiate precipitation.

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The concentration at which precipitation is first observed is considered the kinetic solubility. This is often determined by comparing the turbidity of the sample wells to that of control wells.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflows for solubility determination.

The following diagram illustrates a typical decision-making process for qualitative solubility analysis.

Caption: Decision tree for qualitative solubility analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 5. benchchem.com [benchchem.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Diverse Biological Landscape of Indole-7-Carboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its many derivatives, indole-7-carboxylic acid and its analogues are emerging as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the current understanding of these molecules, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Enzymes in Cell Proliferation and DNA Repair

Derivatives of indole-7-carboxylic acid and its bioisosteres, such as 7-azaindole, have demonstrated potent anticancer activity, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, including Poly(ADP-ribose) polymerase (PARP) and Aurora kinases.

PARP Inhibition

7-Azaindole-1-carboxamides, close structural analogues of indole-7-carboxamides, have been identified as potent inhibitors of PARP-1, an enzyme crucial for DNA single-strand break repair. Inhibition of PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, leads to the accumulation of DNA damage and subsequent cell death.

Quantitative Data: PARP-1 Inhibition by 7-Azaindole-1-carboxamide Derivatives

| Compound ID | Modification | Target | IC50 (µM) | Reference |

| 77l | Substituted 7-azaindole-1-carboxamide | PARP-1 | 0.07 | [1] |

| 77b | Substituted 7-azaindole-1-carboxamide | PARP-1 | 0.27 | [1] |

Another class of related compounds, 2-phenyl-2H-indazole-7-carboxamides, has also shown significant PARP-1 and PARP-2 inhibition.

Quantitative Data: PARP Inhibition by Indazole-7-carboxamide Derivatives

| Compound ID | Target | IC50 (nM) | Cellular EC50 (nM) | Reference |

| MK-4827 | PARP-1 | 3.8 | 4 | [2] |

| MK-4827 | PARP-2 | 2.1 | 4 | [2] |

The mechanism of action for these PARP inhibitors involves binding to the NAD+ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA, which ultimately leads to cell death in DNA repair-deficient cancer cells.

Signaling Pathway: PARP Inhibition in DNA Repair

Aurora Kinase Inhibition

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Derivatives of 7-azaindole have been investigated as inhibitors of Aurora kinases.

Signaling Pathway: Aurora Kinase Function in Mitosis

Antimicrobial Activity

Indole derivatives have long been recognized for their antimicrobial properties. While specific data for indole-7-carboxylic acid is limited, studies on related indole compounds suggest potential mechanisms of action and a basis for further investigation. For instance, 7-hydroxyindole has demonstrated activity against extensively drug-resistant Acinetobacter baumannii.[3] The proposed mechanisms for the antimicrobial action of indole derivatives often involve the disruption of the bacterial cell membrane.

Quantitative Data: Antimicrobial Activity of Indole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | 512 | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been explored, with some studies suggesting a mechanism involving the modulation of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By inhibiting the NF-κB pathway, indole derivatives can potentially reduce the production of these inflammatory mediators.[4]

Signaling Pathway: NF-κB Mediated Inflammation

Neuroprotective Effects

The neuroprotective properties of indole derivatives are often attributed to their antioxidant and reactive oxygen species (ROS) scavenging capabilities. Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. By neutralizing ROS, indole-based compounds can help protect neurons from oxidative damage and apoptosis.[5] Some indole derivatives have also been shown to interfere with the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[6]

Signaling Pathway: Neuroprotection against Oxidative Stress

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of indole-7-carboxylic acid derivatives.

Synthesis of 7-Azaindole-1-carboxamides (General Procedure)

A common synthetic route to 7-azaindole-1-carboxamides involves the treatment of a substituted 7-azaindole with triphosgene, followed by the addition of ammonia or an appropriate amine.[1]

Experimental Workflow: Synthesis of 7-Azaindole-1-carboxamides

PARP Inhibition Assay (Fluorometric)

This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate.

-

Immobilization: Histone-coated plates are used.

-

Reaction: Cell lysates or purified PARP-1 enzyme is added to the wells along with biotinylated NAD+ and the test compound (indole-7-carboxylic acid derivative). The reaction is initiated by the addition of activated DNA.

-

Detection: After incubation, the wells are washed, and streptavidin-HRP is added, which binds to the biotinylated ADP-ribose chains.

-

Signal Generation: A chemiluminescent or fluorescent substrate is added, and the signal, which is proportional to PARP-1 activity, is measured using a plate reader. The percentage of inhibition is calculated relative to a no-inhibitor control.

Aurora Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of Aurora kinases by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

-

Reaction Setup: The Aurora kinase, its specific substrate (e.g., Kemptide), ATP, and the test inhibitor are combined in the wells of a microplate.

-

Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate the substrate, consuming ATP in the process.

-

ATP Detection: A reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: A second reagent is added to convert the ADP generated into ATP, which then drives a luciferase-based reaction, producing a luminescent signal that is proportional to the initial kinase activity. The IC50 value of the inhibitor is determined from a dose-response curve.

Conclusion and Future Directions

Indole-7-carboxylic acid and its derivatives, particularly its bioisosteric analogues, represent a promising class of compounds with a wide range of biological activities. The potent inhibition of PARP and Aurora kinases highlights their potential in oncology. Furthermore, their emerging roles as antimicrobial, anti-inflammatory, and neuroprotective agents warrant further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of indole-7-carboxylic acid derivatives for their respective targets.

-

Mechanism of Action Studies: To elucidate the precise molecular signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Pharmacokinetic Profiling: To evaluate the therapeutic potential of lead compounds in animal models.

-

Exploration of Novel Biological Targets: To identify new therapeutic applications for this versatile scaffold.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of novel therapeutics based on the indole-7-carboxylic acid core.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This palladium-catalyzed reaction between an organoboron compound and an organohalide offers mild reaction conditions and a broad tolerance of functional groups.

The indole scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. Specifically, functionalization at the C4 and C7 positions of the indole ring is a key strategy in the development of novel therapeutic agents. 4-Bromo-1H-indole-7-carboxylic acid is a valuable building block that allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position via Suzuki coupling, while the carboxylic acid at the 7-position provides a handle for further molecular elaboration.

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of this compound with various boronic acids. The provided data is primarily based on analogous systems, particularly 7-bromo-4-substituted indazoles, due to the limited availability of specific literature on this indole derivative.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for each specific substrate combination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize optimized reaction conditions and corresponding yields for Suzuki-Miyaura coupling reactions of substrates analogous to this compound. This data serves as a valuable starting point for reaction optimization.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions [1]

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | Reflux | 48 | 0 |

| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | Reflux | 48 | 0 |

| 3 | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 65 |

| 4 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 |

| 5 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 120 (MW) | 2 | 92 |

Reaction performed on an analogous 7-bromo-4-sulfonamido-1H-indazole with (4-methoxyphenyl)boronic acid.

Table 2: Suzuki-Miyaura Coupling of Analagous 7-Bromo-4-substituted Heterocycles with Various Arylboronic Acids [1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-1H-indole-7-carboxylic acid derivative | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-indole-7-carboxylic acid derivative | 92 |

| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1H-indole-7-carboxylic acid derivative | 88 |

| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-1H-indole-7-carboxylic acid derivative | 75 |

| 5 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)-1H-indole-7-carboxylic acid derivative | 82 |

Yields are based on reactions with analogous 7-bromo-4-amido-1H-indazoles under optimized microwave conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (Microwave Conditions)

This protocol is adapted from optimized conditions for analogous 7-bromo-4-substituted indazoles.[1]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave vial

-

Stir bar

Procedure:

-

To a microwave vial equipped with a stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), Pd(dppf)Cl₂ (0.10 equivalents), and Cs₂CO₃ (2.0 equivalents).

-

Seal the vial with a cap.

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M).

-

Place the vial in a microwave reactor and irradiate at 120 °C for 2 hours.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-indole-7-carboxylic acid.

Considerations for Substrates with Carboxylic Acids:

The presence of a carboxylic acid can sometimes interfere with Suzuki coupling reactions. The acidic proton can react with the base, and the carboxylate may coordinate to the palladium catalyst, potentially leading to deactivation. It is crucial to use a sufficient excess of base to neutralize the carboxylic acid and facilitate the reaction. In some cases, protection of the carboxylic acid as an ester prior to the coupling reaction, followed by deprotection, may be a more effective strategy.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Functionalization of 4-Bromo-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of 4-Bromo-1H-indole-7-carboxylic acid, a versatile building block in medicinal chemistry. The strategic positioning of the bromo and carboxylic acid functionalities on the indole scaffold allows for a diverse range of chemical modifications, making it a valuable precursor for the synthesis of novel therapeutic agents. This document outlines detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions at the C4-position and modifications of the C7-carboxylic acid.

I. Overview of Functionalization Strategies

The reactivity of this compound is primarily centered around three key positions: the C4-bromo substituent, the C7-carboxylic acid, and the N1-H of the indole ring. This allows for a modular approach to library synthesis, where each position can be functionalized independently or sequentially to explore the structure-activity relationship (SAR) of the resulting derivatives.

II. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. These reactions are fundamental in expanding the chemical space around the indole core.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Dioxane/H₂O, 4:1 mixture)

-

-

Procedure: a. To a flame-dried reaction vessel, add this compound, the boronic acid, and the base. b. Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. c. Add the degassed solvent system to the vessel. d. Add the palladium catalyst under a positive flow of the inert gas. e. Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: a. Cool the reaction to room temperature and dilute with water. b. Acidify the aqueous layer with 1M HCl to precipitate the product. c. Filter the precipitate and wash with water. d. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. e. Concentrate the solvent under reduced pressure.

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-aryl/heteroaryl-1H-indole-7-carboxylic acid.

-

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 16 |

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C4-position.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

This compound

-

Amine (1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

-

Ligand (e.g., Xantphos, 0.04 equivalents)

-

Base (e.g., Cs₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

-

-

Procedure: a. In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the reaction vessel. b. Add the this compound, the amine, and the base. c. Add the anhydrous solvent. d. Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite to remove the catalyst. c. Wash the filtrate with saturated aqueous NH₄Cl and brine. d. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification:

-

Purify the residue by flash column chromatography on silica gel.

-

Table 2: Catalyst/Ligand Systems for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 |

| PdCl₂(Amphos)₂ | - | K₃PO₄ | t-BuOH | 90 |

III. Functionalization of the C7-Carboxylic Acid

The carboxylic acid at the C7-position is a versatile handle for the introduction of various functional groups through amide bond formation or esterification.

A. Amide Coupling

Amide coupling is a frequently employed reaction in drug discovery to link the indole core with a diverse range of amine-containing fragments.[1]

Experimental Protocol: Amide Coupling

-

Materials:

-

This compound

-

Amine (1.1 equivalents)

-

Coupling agent (e.g., HATU, 1.2 equivalents)

-

Base (e.g., DIPEA, 3.0 equivalents)

-

Anhydrous solvent (e.g., DMF or CH₂Cl₂)

-

-

Procedure: a. Dissolve the this compound in the anhydrous solvent. b. Add the coupling agent and the base to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid. c. Add the amine to the reaction mixture. d. Stir the reaction at room temperature for 2-12 hours until completion (monitored by TLC).

-

Work-up: a. Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine. b. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC.

-

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Solvent |

| HATU | - | DIPEA | DMF |

| EDC | HOBt | DIPEA | CH₂Cl₂ |

| T3P | - | Pyridine | EtOAc |

B. Esterification

Esterification of the C7-carboxylic acid can be achieved under standard conditions to produce the corresponding esters, which can serve as final products or as intermediates for further transformations.

Experimental Protocol: Fischer Esterification

-

Materials:

-

This compound

-

Alcohol (e.g., Methanol or Ethanol, as solvent)

-

Acid catalyst (e.g., concentrated H₂SO₄, catalytic amount)

-

-

Procedure: a. Suspend the this compound in an excess of the desired alcohol. b. Add a catalytic amount of the acid catalyst. c. Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure. c. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. d. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification:

-

Purify the crude ester by column chromatography on silica gel.

-

IV. N-Functionalization of the Indole Ring

The indole nitrogen can be functionalized through alkylation or acylation reactions, which can be important for modulating the biological activity and physicochemical properties of the resulting compounds.

Experimental Protocol: N-Alkylation

-

Materials:

-

This compound derivative (e.g., the methyl ester)

-

Base (e.g., NaH, 1.2 equivalents)

-

Alkyl halide (e.g., MeI, 1.5 equivalents)

-

Anhydrous solvent (e.g., DMF or THF)

-

-

Procedure: a. To a suspension of the base in the anhydrous solvent at 0 °C, add a solution of the 4-bromo-1H-indole-7-carboxylate derivative dropwise. b. Stir the mixture at 0 °C for 30 minutes. c. Add the alkyl halide and allow the reaction to warm to room temperature. d. Stir for 2-16 hours until the starting material is consumed (monitored by TLC).

-

Work-up: a. Quench the reaction by the slow addition of water. b. Extract the mixture with ethyl acetate. c. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. d. Concentrate the solvent under reduced pressure.

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

V. Visualized Workflows and Pathways

The following diagrams illustrate the key functionalization pathways for this compound.

Caption: Functionalization pathways for this compound.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 4-Bromo-1H-indole-7-carboxylic acid as a Versatile Building Block for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, as it can mimic the hinge-binding motif of ATP and form key interactions within the kinase active site. 4-Bromo-1H-indole-7-carboxylic acid is a valuable synthetic intermediate, offering two key points for chemical modification: the bromine atom at the 4-position and the carboxylic acid at the 7-position. These functional groups allow for the strategic introduction of various substituents to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel kinase inhibitors.

Key Synthetic Strategies

The functionalization of this compound can be primarily achieved through two main reaction types:

-

Amide Bond Formation: The carboxylic acid at the 7-position is an ideal handle for forming amide bonds with a variety of amines. This allows for the introduction of different side chains that can interact with various pockets of the kinase active site.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of aryl and heteroaryl moieties, which can significantly influence the inhibitor's selectivity and pharmacokinetic properties.

Data Presentation

Table 1: Representative Biological Activity of Bromoindole-Derived Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference Compound |

| Derivative 3a | EGFR | 15.6 ± 1.2 | A549 (Lung Carcinoma) | Erlotinib[1] |

| Derivative 3b | EGFR | 22.3 ± 1.8 | A549 (Lung Carcinoma) | Erlotinib[1] |

| Derivative 7 | EGFR | 25.4 ± 2.0 | MCF-7 (Breast) | Erlotinib[1] |

Note: The data presented is for derivatives of 5-bromo-1H-indole-2-carboxylic acid and should be considered as a general guide for the potential of bromoindole-based inhibitors.[1]

Experimental Protocols

The following protocols are generalized procedures for the key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Coupling of this compound

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using a standard peptide coupling reagent.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

-

Dissolve the acid in anhydrous DMF.

-

Add the amine (1.2 equiv) to the solution.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Derivatives

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a 4-bromoindole derivative with an arylboronic acid. It is recommended to first protect the indole nitrogen and esterify the carboxylic acid for better solubility and to avoid side reactions.

Materials:

-

4-Bromo-1H-indole-7-carboxylate derivative (e.g., methyl ester with N-protection) (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Standard laboratory glassware for inert atmosphere reactions

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine the 4-bromoindole derivative (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

-